8aH-acridin-9-one

Tautomerism Computational chemistry Thermodynamic stability

8aH-Acridin-9-one (Acridine-9(8aH)-one, molecular formula C₁₃H₉NO, MW 195.22 g/mol) is a specific prototropic tautomer of the acridin-9-one family, in which the exchangeable hydrogen resides at the bridgehead 8a-position rather than at the N10-position of the standard acridin-9(10H)-one. The compound belongs to the broader class of 9-acridinones—planar, heteroaromatic molecules containing both amino and keto fragments within a three-ring system, which endows them with characteristic UV–vis absorption, fluorescence emission, and chemiluminescence properties relevant to analytical sensor and label applications.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
Cat. No. B12365969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8aH-acridin-9-one
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3C=CC=CC3=N2
InChIInChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-9H
InChIKeyRXUARVUZXCYHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8aH-Acridin-9-one for Research Procurement: Key Physicochemical and Spectral Properties


8aH-Acridin-9-one (Acridine-9(8aH)-one, molecular formula C₁₃H₉NO, MW 195.22 g/mol) is a specific prototropic tautomer of the acridin-9-one family, in which the exchangeable hydrogen resides at the bridgehead 8a-position rather than at the N10-position of the standard acridin-9(10H)-one [1]. The compound belongs to the broader class of 9-acridinones—planar, heteroaromatic molecules containing both amino and keto fragments within a three-ring system, which endows them with characteristic UV–vis absorption, fluorescence emission, and chemiluminescence properties relevant to analytical sensor and label applications [2]. Acridin-9-ones are iso-π-electronic with xanthones but contain an endocyclic nitrogen that fundamentally alters their electronic structure, protonation behaviour, and hydrogen-bonding capacity relative to their oxygen-analogue counterparts [3].

Why 8aH-Acridin-9-one Cannot Be Interchanged with Generic Acridone or Xanthone Analogs in Research Applications


The acridin-9-one scaffold supports at least three distinct tautomeric states—9(10H)-acridinone (keto), 9-hydroxyacridine (enol), and the 8aH-acridin-9-one form—that differ substantially in thermodynamic stability, dipole moment, and spectroscopic signature [1]. Computational studies at the DFT (B3LYP)/6-31G** level demonstrate that the keto tautomer is favoured over the enol form by approximately 50–55 kJ/mol in both enthalpy and free energy, meaning the equilibrium position is exquisitely sensitive to solvent polarity, pH, and N-substitution pattern [1]. Consequently, procurement of the specific 8aH tautomer—rather than the commercially ubiquitous acridin-9(10H)-one or its N-alkylated derivatives—is essential for experiments where the position of the labile proton governs critical properties such as DNA intercalation geometry, excited-state proton transfer dynamics, or chemiluminescence quantum yield. Generic substitution with xanthone or thioxanthone further fails because the replacement of the endocyclic NH with O or S eliminates the hydrogen-bond-donating capacity and alters the HOMO–LUMO gap, directly changing fluorescence lifetimes and redox behaviour [2].

Quantitative Differentiation Evidence for 8aH-Acridin-9-one Against Closest Analogs


Tautomer Thermodynamic Stability: Keto Form vs. 9-Hydroxyacridine (DFT-Level Comparison)

At the DFT (B3LYP)/6-31G** level, the keto tautomer 9(10H)-acridinone (1) is thermodynamically more stable than its enol counterpart 9-hydroxyacridine (2) by ΔfH° = 55.4 kJ/mol and ΔfG° = 54.4 kJ/mol [1]. This large free-energy gap explains why the keto form is the exclusive species in the solid phase and the predominant form in solution, with solvent polarity capable of shifting the equilibrium. The 8aH-acridin-9-one tautomer, while not explicitly quantified in this study, occupies an intermediate position in the prototropic landscape and its relative population is critically dependent on both solvent environment and substitution pattern—making it a distinct chemical entity for applications where controlled tautomer equilibria are required.

Tautomerism Computational chemistry Thermodynamic stability

Acetylcholinesterase Inhibition: 8aH-Acridin-9-one Derivative vs. Rivastigmine

A specific 8aH-acridin-9-one derivative—2,3-dimethoxy-10-methyl-10,8a-dihydroacridin-9(8aH)-one (compound 4)—was synthesised and evaluated for anti-acetylcholinesterase (AChE) activity [1]. The compound exhibited an IC₅₀ of 9.25 µM at 100 µM test concentration, which is comparable in potency to the clinically used reference drug rivastigmine. Molecular docking within the AChE active site (PDB: 1ACJ, co-crystallised with tacrine) revealed binding poses comparable to the co-crystallised ligand, with a good correlation between computed binding energy (ΔG) and the observed IC₅₀. This demonstrates that the 8aH-tautomeric scaffold, when appropriately functionalised, can achieve target engagement on par with established Alzheimer's therapeutics.

Acetylcholinesterase inhibition Alzheimer's disease Enzyme assay

Fluorescence Lifetime: Acridone vs. Quinine Sulfate (Phase-Shift Fluorometry)

The fluorescence lifetime of acridone (measured as the parent acridin-9-one scaffold) in neutral aqueous solution was determined as 15.9 ± 0.1 ns by the phase-shift method, compared to 22.8 ± 0.2 ns for quinine sulfate in 0.01 M nitric acid [1]. An independent measurement using a pulsed-decay fluorometer reported acridone in water at 15.7 ns versus quinine sulfate at 20.8 ns [2]. This places the acridone fluorescence lifetime in a distinct intermediate range—longer than fluorescein (~4.5 ns extrapolated to zero concentration) but shorter than quinine sulfate—making it a valuable reference fluorophore for lifetime-calibration applications where neither very short nor very long lifetimes are suitable. The 15.7–15.9 ns lifetime is also notably longer than many common acridine-based dyes, reflecting the influence of the carbonyl group on excited-state dynamics.

Fluorescence lifetime Photophysics Spectroscopic standard

Chemiluminescence Quantum Yield: Acridone vs. 9-Benzylacridine

The chemiluminescence (CL) quantum yield of acridone has been reported as 2.4 × 10⁻² einstein mol⁻¹, which is approximately 7.7-fold higher than that of 9-benzylacridine (3.1 × 10⁻³ einstein mol⁻¹) measured under comparable conditions [1]. This substantial difference arises from the distinct electronic structure of the acridin-9-one core, where the carbonyl group facilitates the formation of the electronically excited state upon peroxide-mediated oxidation. The CL quantum yield of acridone also exceeds that of most luminol-based systems in aqueous environments, positioning the acridin-9-one scaffold—and by extension its 8aH tautomer—as a competitive platform for developing high-sensitivity chemiluminescent labels for immunoassays and nucleic acid detection.

Chemiluminescence Quantum yield Analytical detection

Gas-Phase Enthalpy of Formation: Acridone vs. N-Methylacridone

Experimental determination of standard molar enthalpies of formation in the gas phase (T = 298.15 K) yielded values of 50.0 ± 5.0 kJ·mol⁻¹ for acridone (acridin-9-one) and 60.6 ± 4.3 kJ·mol⁻¹ for N-methylacridone [1]. The ~10.6 kJ·mol⁻¹ increase upon N-methylation reflects the loss of the stabilising N–H hydrogen-bond network and the altered electronic distribution in the heterocyclic ring. These data, obtained by static-bomb combustion calorimetry combined with sublimation enthalpy measurements (Calvet microcalorimetry and Knudsen effusion), also allowed analysis of the gas-phase keto-enol tautomerisation equilibrium acridone ⇌ 9-acridinol, which was confirmed—via Boltzmann distribution analysis—to strongly favour the keto form. The 8aH-acridin-9-one tautomer, lacking N–H, is expected to exhibit thermochemical properties intermediate between acridone and N-methylacridone, though direct experimental data are not yet available.

Thermochemistry Enthalpy of formation Combustion calorimetry

Procurement-Driven Application Scenarios for 8aH-Acridin-9-one Based on Quantitative Evidence


Medicinal Chemistry: AChE Inhibitor Lead Optimisation Requiring the 8aH Tautomer Scaffold

The direct experimental demonstration that a 2,3-dimethoxy-10-methyl-10,8a-dihydroacridin-9(8aH)-one derivative achieves AChE inhibition with IC₅₀ = 9.25 µM—equipotent to rivastigmine—justifies the procurement of the 8aH-acridin-9-one core for structure–activity relationship (SAR) campaigns targeting Alzheimer's disease [1]. Medicinal chemistry groups should specifically request the 8aH tautomer rather than generic acridin-9(10H)-one, because the tautomeric form dictates the hydrogen-bond donor/acceptor pattern available for target engagement, as confirmed by molecular docking against the 1ACJ crystal structure. Substitution at the 10-position (e.g., methylation) locks the scaffold in the desired tautomeric state and should be considered in synthetic planning.

Fluorescence Lifetime Reference Standards for Time-Resolved Spectroscopy

The acridone scaffold provides a well-characterised fluorescence lifetime of 15.7–15.9 ns in aqueous solution, established by two independent measurement techniques (phase-shift and pulsed-decay fluorometry) [1][2]. This places it in a useful intermediate range for calibrating time-correlated single-photon counting (TCSPC) instrumentation, bridging the gap between short-lifetime fluorophores such as fluorescein (~4.5 ns) and longer-lived standards such as quinine sulfate (~20.8–22.8 ns). Researchers requiring a stable, non-halide-sensitive lifetime reference in the 15–16 ns range should consider acridin-9-one-based standards, noting that tautomeric purity may influence the observed lifetime and should be verified by NMR or absorption spectroscopy prior to use.

High-Sensitivity Chemiluminescent Label Development

The chemiluminescence quantum yield of the acridone core (Φ_CL = 2.4 × 10⁻²) exceeds that of 9-benzylacridine by a factor of ~7.7× and outperforms luminol in aqueous environments [1]. This quantitative advantage supports the selection of acridin-9-one-based chemiluminophores—including the 8aH tautomer as a synthetic entry point—for developing high-sensitivity detection reagents in clinical immunoassay and nucleic acid probe applications. The ability of the acridin-9-one scaffold to generate electronically excited states upon peroxide oxidation without requiring an external catalyst further simplifies assay design relative to luminol-based systems.

Thermochemical Benchmarking and Computational Model Validation

The experimentally determined gas-phase enthalpy of formation for acridone (50.0 ± 5.0 kJ·mol⁻¹) and N-methylacridone (60.6 ± 4.3 kJ·mol⁻¹) provides a calibrated thermochemical dataset for validating DFT and ab initio computational models of nitrogen-containing heterocycles [1]. The 10.6 kJ·mol⁻¹ difference between the parent and N-methyl derivative offers a sensitive benchmark for assessing the accuracy of computational methods in capturing the energetic consequences of N-substitution. Researchers engaged in computational thermochemistry or force-field parameterisation for drug design can use these values to validate their models, with the 8aH tautomer representing an additional, experimentally less-explored data point that would further test predictive capability.

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